Ceftazidim
Übersicht
Beschreibung
Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .
Synthesis Analysis
A route was developed to make [2H6]ceftazidime in eight steps from the commercially available labeled starting material [2H7]isobutyric acid . Ceftazidime complexes show higher activity than ceftazidime for some strains .Molecular Structure Analysis
The molecular formula of Ceftazidime is C22H22N6O7S2, representing a molecular weight of 546.65 . The structure of Ceftazidime has been analyzed using various techniques such as FTIR, XRD, and TG/DTG curves .Chemical Reactions Analysis
The electrochemical oxidation of Ceftazidime has been studied using a novel rare earth metal Ce and carbon nanotubes codoped PbO2 electrode . The results demonstrated that electrochemical oxidation of Ceftazidime over the G/CNT-Ce/PbO2-Ce electrode was highly effective .Physical and Chemical Properties Analysis
Ceftazidime is a white to cream-colored crystalline powder . Solutions of Ceftazidime range in color from light yellow to amber, depending on the diluent and volume used . The pH of freshly constituted solutions usually ranges from 5 to 8 .Wissenschaftliche Forschungsanwendungen
Behandlung von Pseudomonas-Aeruginosa-Infektionen
Ceftazidim ist bemerkenswert wirksam gegen Pseudomonas aeruginosa, einen opportunistischen gramnegativen Krankheitserreger. Es wird zur Behandlung schwerwiegender Infektionen eingesetzt, einschließlich solcher, die multiresistent (MDR) und umfassend resistent (XDR) sind. This compound, insbesondere in Kombination mit Avibactam, hat in klinischen Studien vielversprechende Ergebnisse bei komplizierten Infektionen der Bauchhöhle, Harnwegsinfektionen und Krankenhauspneumonie gezeigt, die durch diesen Erreger verursacht werden .
Management von multiresistenten gramnegativen Bakterien
Die Verbindung war ein Eckpfeiler im Kampf gegen multiresistente gramnegative Bakterien (MDR-GNB). Sie ist besonders wirksam gegen Carbapenem-resistente Enterobacterales (CRE) und Pseudomonas aeruginosa. Erfahrungen aus der Praxis deuten darauf hin, dass this compound-Avibactam gegenüber älteren Wirkstoffen erhebliche Vorteile bietet, auch für Patienten mit einem geschwächten Immunsystem .
Hemmung von SARS-CoV-2-Infektionen
This compound hat in vitro eine breite hemmende Wirkung auf die Infektion mit SARS-CoV-2 gezeigt, einschließlich der Omikron-Variante. Es wirkt, indem es die Interaktion von Spike-Protein und ACE2 blockiert, die für den Eintritt des Virus in Wirtszellen entscheidend ist. Dies deutet auf eine mögliche Rolle von this compound bei der Behandlung von COVID-19-Patienten hin, insbesondere bei Patienten, die mit Varianten infiziert sind, die eine Resistenz gegenüber anderen Behandlungen gezeigt haben .
Arzneimittelverabreichungssysteme
Es wurden innovative Methoden für die Extraktion, Bestimmung und Verabreichung von this compound in simulierten Magen- und echten biologischen Flüssigkeiten untersucht. Dazu gehört der Einsatz von modifizierten magnetischen Nanopartikeln, die mit Polymeren für In-vitro-Arzneimittelverabreichungssysteme verknüpft sind. Solche Anwendungen unterstreichen das Potenzial von this compound bei der gezielten Arzneimittelverabreichung und kontrollierten Freisetzung .
Antibiotikatherapie bei komplexen Infektionen
This compound-Avibactam wird auch zur Behandlung schwerwiegender Infektionen durch aerobe gramnegative Organismen eingesetzt, insbesondere bei Erwachsenen mit eingeschränkten Behandlungsmöglichkeiten. Sein Einsatz in der Praxis wurde durch systematische Literaturübersichten bewertet, was seine Bedeutung in der Antibiotikatherapie unterstreicht .
Wirkmechanismus
Target of Action
The primary target of 2-Ceftazidime is a family of enzymes known as “penicillin-binding proteins” (PBPs) present in bacteria . These proteins play a crucial role in the synthesis and remodeling of the bacterial cell wall, which is composed of a glycopeptide polymer commonly known as peptidoglycan .
Mode of Action
2-Ceftazidime, a third-generation cephalosporin, interacts with its targets, the PBPs, by inhibiting them . This inhibition of essential PBPs results in impaired cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This broad-spectrum antibacterial activity of 2-Ceftazidime is effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .
Biochemical Pathways
The action of 2-Ceftazidime affects the peptidoglycan biosynthetic pathway, which is crucial for bacterial cell wall synthesis . Furthermore, 2-Ceftazidime substantially inhibits central carbon metabolism, including the pentose phosphate pathway and tricarboxylic acid cycle .
Pharmacokinetics
Both 2-Ceftazidime and its common combination partner, avibactam, have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio . Renal clearance is the primary elimination pathway for both 2-Ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment . The clinical dosing regimen of 2-Ceftazidime/avibactam is 2/0.5 g administered every 8 hours as a 2-hour intravenous infusion in patients with normal renal function .
Result of Action
The molecular effect of 2-Ceftazidime involves the upregulation of p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . At the cellular level, 2-Ceftazidime can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation . Furthermore, 2-Ceftazidime promotes p27 expression and inhibits cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .
Action Environment
Environmental factors such as sludge age, reaction time, temperature, microbial community, and different co-metabolism substrates can affect the biological treatment of antibiotic wastewater, which includes 2-Ceftazidime . These factors can influence the degradation strategies, mechanisms involved in biodegradable and non-biodegradable routes, and the main factors affecting degradation strategies .
Safety and Hazards
Zukünftige Richtungen
Ceftazidime has been identified as a potential drug to inhibit SARS-CoV-2 infection in vitro by blocking spike protein–ACE2 interaction . Further clinical trials are required to determine the in vivo efficacy of these combination treatments in true clinical infections .
Relevant Papers The relevant papers retrieved provide valuable information about Ceftazidime. For instance, one paper discusses the evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections . Another paper discusses its potential use as a drug to inhibit SARS-CoV-2 infection .
Biochemische Analyse
Biochemical Properties
2-Ceftazidime plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly PBP3, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This interaction leads to the formation of a defective cell wall, resulting in bacterial cell lysis and death. Additionally, 2-Ceftazidime forms complexes with iron (III) ions, which can influence its stability and activity .
Cellular Effects
2-Ceftazidime has significant effects on various types of cells and cellular processes. It inhibits cell proliferation by upregulating the p27 protein, a negative regulator of the cell cycle, thereby impeding the transition from the G1 to the S phase . This inhibition is achieved by reducing the ubiquitination of p27, leading to its accumulation. Furthermore, 2-Ceftazidime affects cell signaling pathways by downregulating the transcriptional expression of Skp2, a component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase complex .
Molecular Mechanism
At the molecular level, 2-Ceftazidime exerts its effects by binding to and inhibiting PBPs, particularly PBP3, which are involved in the synthesis of the bacterial cell wall . This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and bacterial cell death. Additionally, 2-Ceftazidime’s interaction with iron (III) ions can further influence its activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ceftazidime can change over time. The stability of 2-Ceftazidime is influenced by its interaction with iron (III) ions, which can form complexes that affect its activity . Long-term studies have shown that 2-Ceftazidime can maintain its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that 2-Ceftazidime can have sustained effects on bacterial cell viability and proliferation .
Dosage Effects in Animal Models
The effects of 2-Ceftazidime vary with different dosages in animal models. Studies have shown that higher doses of 2-Ceftazidime result in increased antibacterial activity and higher serum concentrations . At very high doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed .
Metabolic Pathways
2-Ceftazidime is involved in several metabolic pathways, including the inhibition of peptidoglycan biosynthesis . It interacts with enzymes such as PBPs, which are crucial for the synthesis and remodeling of the bacterial cell wall . Additionally, 2-Ceftazidime can influence central carbon metabolism, including the pentose phosphate pathway and the tricarboxylic acid cycle .
Transport and Distribution
2-Ceftazidime is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed in the extracellular fluid and can penetrate tissues such as the lungs and epithelial lining fluid . The distribution of 2-Ceftazidime is influenced by its hydrophilic nature and its ability to bind to plasma proteins . Additionally, 2-Ceftazidime can cross the blood-brain barrier, although its penetration into the cerebrospinal fluid is limited .
Subcellular Localization
The subcellular localization of 2-Ceftazidime is primarily in the bacterial cell wall, where it exerts its antibacterial effects . It targets PBPs located in the periplasmic space of Gram-negative bacteria, leading to the disruption of cell wall synthesis . The localization of 2-Ceftazidime is crucial for its activity, as it needs to reach the site of peptidoglycan synthesis to inhibit bacterial growth effectively .
Eigenschaften
IUPAC Name |
(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHKETXQNDOKF-KZXIYFNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.